Spectroscopic Characterization of 2-Bromo-4-(difluoromethoxy)phenol: A Technical Guide
Spectroscopic Characterization of 2-Bromo-4-(difluoromethoxy)phenol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-(difluoromethoxy)phenol, a compound of interest in pharmaceutical and materials science research. As experimental spectra for this specific molecule are not widely available in public databases, this guide leverages predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach offers valuable insights for researchers and drug development professionals in anticipating and interpreting the spectral features of this and similar molecules.
Introduction to 2-Bromo-4-(difluoromethoxy)phenol
2-Bromo-4-(difluoromethoxy)phenol is a substituted aromatic compound featuring a bromine atom and a difluoromethoxy group on a phenol backbone. The unique combination of these substituents imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-4-(difluoromethoxy)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Bromo-4-(difluoromethoxy)phenol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-4-(difluoromethoxy)phenol is expected to exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton of the difluoromethoxy group. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | 5.0 - 6.0 | Broad Singlet | - |
| H of -OCF₂H | 6.5 - 6.8 | Triplet | JHF ≈ 72-75 |
| Aromatic H (ortho to -OH) | ~7.2 | Doublet | JHH ≈ 3 |
| Aromatic H (meta to -OH) | ~7.0 | Doublet of Doublets | JHH ≈ 9, 3 |
| Aromatic H (ortho to -Br) | ~6.9 | Doublet | JHH ≈ 9 |
Rationale for Predictions:
-
Aromatic Protons: The chemical shifts of the aromatic protons are predicted based on the additive effects of the bromo, hydroxyl, and difluoromethoxy substituents. Data from similar compounds like 2-bromo-4-methoxyphenol and 2-bromo-4-chlorophenol were used as a reference.[1] The proton ortho to the bromine is expected to be the most upfield due to the combined electron-donating effect of the hydroxyl and difluoromethoxy groups.
-
-OCF₂H Proton: The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. This characteristic triplet with a large coupling constant is a key indicator of the -OCF₂H moiety.[2]
-
-OH Proton: The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding.[3]
Experimental Protocol for ¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum is as follows:
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Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-(difluoromethoxy)phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-OH | ~150-155 | Singlet |
| C-Br | ~110-115 | Singlet |
| C-OCF₂H | ~145-150 | Singlet |
| C (ortho to -OH) | ~118-122 | Singlet |
| C (meta to -OH) | ~115-120 | Singlet |
| C (ortho to -Br) | ~125-130 | Singlet |
| -OC F₂H | ~115-120 | Triplet (JCF ≈ 255-260 Hz) |
Rationale for Predictions:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are estimated by considering the substituent chemical shift (SCS) effects of the bromine, hydroxyl, and difluoromethoxy groups. The carbon attached to the electronegative oxygen of the hydroxyl and difluoromethoxy groups will be the most deshielded.
-
-OCF₂H Carbon: The carbon of the difluoromethoxy group will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond coupling with the two fluorine atoms.[2] This is a highly characteristic signal for this functional group.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR.
-
Instrumentation: A high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition: A standard proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon (except for the -OCF₂H carbon). A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.
Caption: Workflow for ¹³C NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H stretch (broad) | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O stretch | Aryl ether |
| 1150 - 1000 | C-F stretch (strong) | Difluoromethoxy group |
| 700 - 550 | C-Br stretch | Aryl bromide |
Rationale for Predictions:
-
O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹ is the hallmark of a phenolic hydroxyl group, broadened by hydrogen bonding.[4][5]
-
Aromatic Vibrations: The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region.[4]
-
C-O and C-F Stretches: A strong absorption for the aryl C-O stretch is anticipated around 1250-1200 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group will likely produce strong bands in the 1150-1000 cm⁻¹ region.[6]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Ion | Interpretation |
| 238/240 | [M]⁺ | Molecular ion peak (presence of Br gives M and M+2 peaks in ~1:1 ratio) |
| 159 | [M - Br]⁺ | Loss of a bromine radical |
| 131 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |
| 93 | [C₆H₅O]⁺ | Phenyl oxonium ion |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak is expected at m/z 238 and 240, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[7] This isotopic signature is a definitive indicator of a monobrominated compound.
-
Fragmentation: The fragmentation of phenols under EI conditions often involves the loss of the phenolic proton, followed by the elimination of carbon monoxide.[8] The C-Br bond is also susceptible to cleavage, leading to a fragment corresponding to the loss of a bromine radical.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, causing fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometry.
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the characterization of 2-Bromo-4-(difluoromethoxy)phenol. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when taken together, allows for a confident structural assignment. The characteristic signals of the difluoromethoxy group in both ¹H and ¹³C NMR, the isotopic pattern of bromine in the mass spectrum, and the broad hydroxyl stretch in the IR spectrum are key features to look for in experimental data. This guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling them to anticipate and interpret their spectroscopic results with greater confidence.
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